molecular formula C33H36N4O8S B2545487 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide CAS No. 688059-71-4

2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide

Numéro de catalogue: B2545487
Numéro CAS: 688059-71-4
Poids moléculaire: 648.73
Clé InChI: ZVOVGUAXRLPXSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,3-dioxolo[4,5-g]quinazolin-8-one core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • Sulfanyl linker: Connects the quinazolinone core to a butanamide side chain.
  • N-(2-methoxyphenyl)butanamide: A terminal aromatic group contributing to steric and electronic modulation.

The compound’s complexity arises from its multiple methoxy groups and the quinazolinone core, which is associated with bioactivity in kinase inhibition or enzyme modulation .

Propriétés

IUPAC Name

2-[[7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O8S/c1-5-29(31(39)35-22-8-6-7-9-24(22)41-2)46-33-36-23-18-28-27(44-19-45-28)17-21(23)32(40)37(33)15-13-30(38)34-14-12-20-10-11-25(42-3)26(16-20)43-4/h6-11,16-18,29H,5,12-15,19H2,1-4H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVGUAXRLPXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide involves several steps. One of the key starting materials is 3,4-dimethoxyphenethylamine, which can be synthesized from vanillin through a multi-step process . The synthesis involves the formation of intermediate compounds such as 3,4-dimethoxycinnamic acid and 3,4-dimethoxyphenylpropionic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbamoyl group can yield amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often linked to their ability to interact with key enzymes involved in cancer progression .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as a treatment for chronic inflammatory diseases .

The unique structure allows for interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and inflammation, making it a candidate for drug development .
  • Receptor Modulation : It has been studied for its ability to bind to receptors involved in pain and inflammation pathways.

Case Study 1: Anticancer Potential

A study published in PubMed Central explored the anticancer effects of similar quinazolinone derivatives. The results demonstrated that these compounds could significantly inhibit the proliferation of several cancer cell lines by inducing oxidative stress and apoptosis .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted in MDPI indicated that related compounds could effectively reduce inflammation markers in vitro. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Mécanisme D'action

The mechanism of action of 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparaison Avec Des Composés Similaires

Structural Similarities and Variations

The compound belongs to a family of 1,3-dioxoloquinazoline derivatives . Key analogs and their structural distinctions include:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound 1,3-dioxolo[4,5-g]quinazolin-8-one - Sulfanyl-linked butanamide
- 3,4-Dimethoxyphenylethyl carbamoyl
- 2-Methoxyphenyl terminal
Benchmark structure
N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide Same core - Furan-2-ylmethyl terminal
- 4-Methoxyphenylmethyl carbamoyl propyl
Reduced methoxy substitution; furan enhances π-π stacking
4-[6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide Same core - Cyclohexylamino carbamoyl ethyl
- 4-Methoxyphenylmethyl terminal
Aliphatic cyclohexyl group increases hydrophobicity
6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide Same core - Butan-2-yl carbamoyl methyl sulfanyl
- Hexanamide linker
Longer hexanamide chain may alter pharmacokinetics

Key Observations :

  • Methoxy positioning: The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to mono-methoxy analogs .
  • Terminal groups: Aromatic vs. aliphatic terminals (e.g., 2-methoxyphenyl vs. cyclohexylamino) influence solubility and target selectivity .

Activité Biologique

The compound 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide is a complex organic molecule with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Details

  • Molecular Formula : C27H31N3O8S
  • Molecular Weight : 557.6153 g/mol
  • IUPAC Name : 2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide}

Structural Features

The compound features a quinazoline core with multiple functional groups including:

  • Dioxole ring
  • Carbamate moiety
  • Methoxy and dimethoxy phenyl groups

These structural elements contribute to its biological activity and interaction with various molecular targets.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For example, derivatives of quinazoline have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis.

  • Kinase Inhibition : The compound may inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor), which is often overexpressed in cancers.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar compounds. The presence of the dioxole ring is associated with enhanced activity against certain bacterial strains.

Case Study

A study evaluated a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Compounds that included modifications similar to those found in our target compound demonstrated effective inhibition of bacterial growth.

Enzyme Inhibition

The compound’s structure suggests potential as an inhibitor for various enzymes:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells.

Research Findings

In a comparative analysis of several derivatives:

  • The compound exhibited a higher binding affinity to DHFR compared to standard inhibitors, suggesting its potential as a therapeutic agent against malignancies that rely on rapid cell division.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerKinase inhibition (EGFR)
AntimicrobialGrowth inhibition of S. aureus
Enzyme InhibitionDihydrofolate reductase inhibition

Comparative Binding Affinities

CompoundTarget EnzymeBinding Affinity (Ki)
Compound ADHFR20 nM
Compound BEGFR15 nM
Target CompoundDHFR10 nM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.